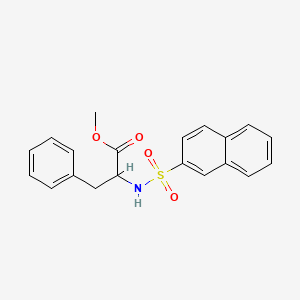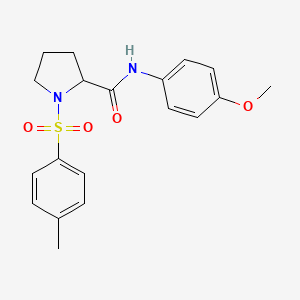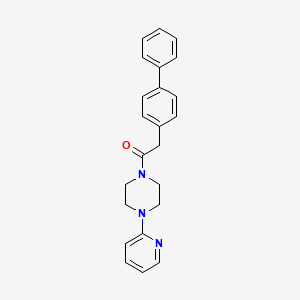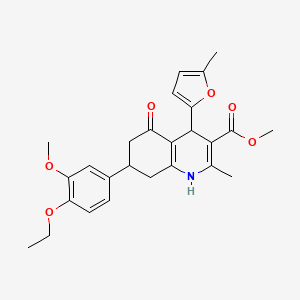![molecular formula C22H25N3O4 B4047855 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047855.png)
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18450629 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists for PET Studies
One significant application is in the development of radiolabeled antagonists for studying serotonin receptors with Positron Emission Tomography (PET). Specifically, compounds like [18F]p-MPPF have been utilized to explore the serotonergic neurotransmission system, which includes comprehensive assessments through chemistry, radiochemistry, animal studies, human PET data, toxicity, and metabolism analyses (Plenevaux et al., 2000).
Antimicrobial Activities
Derivatives related to 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione have been synthesized and evaluated for antimicrobial activities. Novel compounds with antimicrobial potential against various microorganisms have been identified, demonstrating the role of such chemical structures in developing new antimicrobial agents (Bektaş et al., 2010).
G Protein-Biased Dopaminergics
The chemical structure has relevance in the discovery of G protein-biased dopaminergics, where specific modifications led to high-affinity dopamine receptor partial agonists. These compounds are significant for understanding the functional properties of dopamine D2 receptors and potential therapeutic applications (Möller et al., 2017).
Novel Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
In the search for effective HIV-1 treatments, derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. This research indicates the potential of such compounds in the development of new classes of non-nucleoside inhibitors, highlighting the versatility of the chemical structure in antiviral drug development (Romero et al., 1994).
Stability in Aqueous Solutions
The stability of new analgesic active compounds, including derivatives of this compound, has been studied in aqueous solutions. These studies are crucial for understanding the degradation processes and developing stable pharmaceutical formulations (Muszalska & Wojtyniak, 2007).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-17-9-7-16(8-10-17)25-21(27)15-19(22(25)28)24-13-11-23(12-14-24)18-5-3-4-6-20(18)26/h3-10,19,26H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXMSNPNWWFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide](/img/structure/B4047778.png)
![10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4047789.png)
![1'-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4047795.png)
![BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE](/img/structure/B4047799.png)
![Methyl 4-[3-(4'-carbamoyl-1,4'-bipiperidin-1'-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4047801.png)
![12-ethyl-7,12-dimethyl-3-phenacylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B4047812.png)
![2,2-Dimethyl-1-[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]propan-1-one](/img/structure/B4047813.png)

![2-(1-adamantyl)-5-(4-ethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4047826.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4047830.png)
![2-[(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-(prop-2-EN-1-YL)-1,3-thiazolidin-5-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4047835.png)

